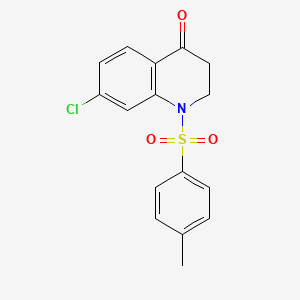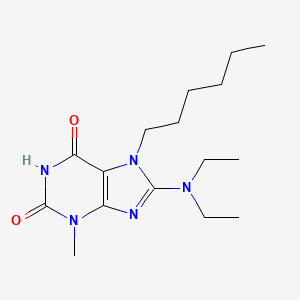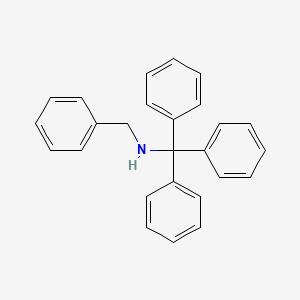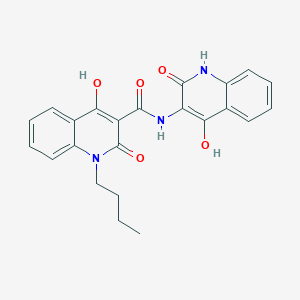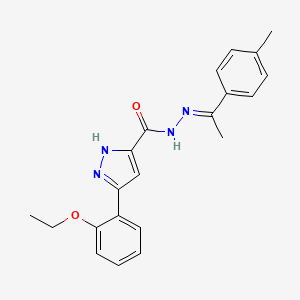
3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-Ethoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui appartient à la classe des dérivés du pyrazole. La structure de ce composé comprend un cycle pyrazole, qui est un cycle à cinq chaînons contenant trois atomes de carbone et deux atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-Ethoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide implique généralement la condensation du 3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide avec le p-tolualdéhyde. La réaction est généralement réalisée en présence d’un catalyseur acide tel que l’acide chlorhydrique ou l’acide sulfurique. Le mélange réactionnel est chauffé sous reflux pendant plusieurs heures pour assurer une condensation complète. Le produit résultant est ensuite purifié par recristallisation à partir d’un solvant approprié tel que l’éthanol ou le méthanol.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse de ce composé peut être mise à l’échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction telles que la température, la pression et les débits, ce qui peut améliorer considérablement le rendement et la pureté du produit final. En outre, l’utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction peut améliorer encore l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-Ethoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour donner des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogènes ou les groupes alkyles peuvent être introduits dans la molécule.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou peroxyde d’hydrogène en présence d’un catalyseur.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation en utilisant des agents halogénants tels que le brome ou le chlore en présence d’un catalyseur.
Principaux produits formés
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Formation de dérivés réduits avec moins de groupes fonctionnels contenant de l’oxygène.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels introduits dans la molécule.
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Etudié pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires, analgésiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques et physiques spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
Le mécanisme d’action du 3-(2-Ethoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant son activité et modulant ainsi diverses voies biochimiques. En outre, le composé peut interagir avec les récepteurs de surface cellulaire, ce qui entraîne des modifications de la signalisation cellulaire et de la fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-Méthoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide
- 3-(2-Fluorophényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide
Unicité
L’unicité du 3-(2-Ethoxyphényl)-N’-(1-(p-tolyl)éthylidène)-1H-pyrazole-5-carbohydrazide réside dans la présence du groupe éthoxyphényle, qui peut influencer de manière significative sa réactivité chimique et son activité biologique. Le groupe éthoxy peut augmenter la lipophilie du composé, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires. En outre, la présence du groupe p-tolyl peut moduler davantage les interactions du composé avec des cibles moléculaires spécifiques, conduisant à des effets biologiques uniques.
Propriétés
Numéro CAS |
302917-87-9 |
|---|---|
Formule moléculaire |
C21H22N4O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |
Clé InChI |
ONUHWPRKKQAZOE-PXLXIMEGSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
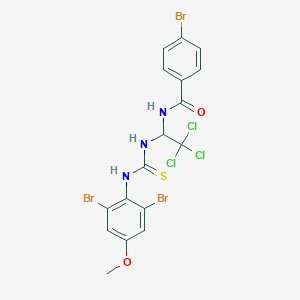
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
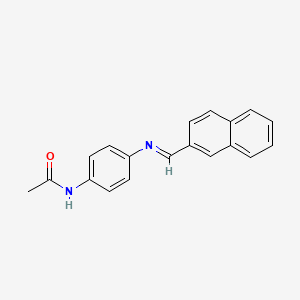
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
